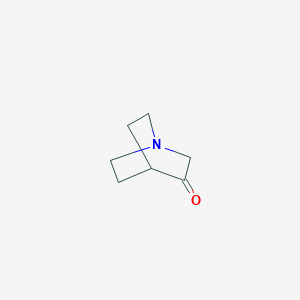
Epsilon NAD
Overview
Description
Epsilon NAD, also known as Nicotinamide adenine dinucleotide (NAD), is a coenzyme central to metabolism. It is found in all living cells and is called a dinucleotide because it consists of two nucleotides joined through their phosphate groups .
Synthesis Analysis
NAD and its metabolites function as critical regulators to maintain physiological processes, enabling the cells to adapt to environmental changes .Molecular Structure Analysis
NAD consists of two nucleotides joined by pyrophosphate. The nucleotides each contain a ribose ring, one with adenine attached to the first carbon atom (the 1’ position) and the other with nicotinamide at this position .Chemical Reactions Analysis
The enzyme cofactors NAD and NADH differ in their interaction with light, making it possible to quantitate enzymatic reactions based on light absorbance or by fluorescent emission .Physical And Chemical Properties Analysis
Reliable chemical property data are key to defensible and unbiased assessments of chemical emissions, fate, hazard, exposure, and risks .Scientific Research Applications
Fluorescent Analogue of NAD
Epsilon NAD is a fluorescent analogue of NAD . This means it can be used in experiments where the fluorescence properties of the molecule can be leveraged to track its movement or interaction with other molecules. This can be particularly useful in studying biochemical reactions involving NAD.
Study of G-Proteins
Epsilon NAD has been used as a substrate for the bacterial toxin-catalyzed epsilon-ADP ribosylation of signal-transducing G-proteins . This can help in understanding the role and function of G-proteins in various biological processes.
Pertussis Toxin Research
In conjunction with pertussis toxin, Epsilon NAD has been used to study the toxin’s effects . This can provide valuable insights into the mechanism of action of the toxin, potentially leading to the development of treatments or vaccines.
Transducin Research
Epsilon NAD has been used in research involving transducin , a protein involved in transmitting signals in the eye. This can help in understanding visual processes and potentially lead to treatments for vision-related disorders.
Epsilon-Near-Zero Metamaterials
While not directly related to Epsilon NAD, the term “Epsilon-Near-Zero” is also used in the field of materials science to describe materials with a near-zero dielectric permittivity . These materials exhibit unusual optical properties and have applications in microwave engineering, optics, and quantum physics .
Nonlinear Optics
Epsilon-Near-Zero materials, which share the “Epsilon” term with Epsilon NAD, display an extremely large nonlinear optical response . This has important implications for the field of photonics .
Mechanism of Action
Target of Action
Epsilon NAD primarily targets ADP-ribosylation reactions and the structure/kinetics of NAD+ binding enzymes . It serves as a substrate for bacterial toxin-catalyzed epsilon-ADP ribosylation of signal-transducing G-proteins .
Mode of Action
Epsilon NAD interacts with its targets by serving as a substrate for the bacterial toxin-catalyzed epsilon-ADP ribosylation of signal-transducing G-proteins . This interaction results in changes at the molecular level, affecting the function of these G-proteins.
Biochemical Pathways
Epsilon NAD is involved in the ADP-ribosylation reactions and affects the structure and kinetics of NAD+ binding enzymes . These enzymes play a crucial role in various biochemical pathways, including energy metabolism and cell signaling .
Result of Action
The result of Epsilon NAD’s action is the modulation of the activity of signal-transducing G-proteins . By serving as a substrate for the bacterial toxin-catalyzed epsilon-ADP ribosylation of these proteins, Epsilon NAD can influence their function and, consequently, the cellular processes they regulate.
Safety and Hazards
Future Directions
Future research directions include the search for ENZ materials with low optical losses and the elucidation of the mechanisms underlying nonlinear enhancements . There is also interest in exploiting engineered materials and surfaces for the manipulation and tailoring of light-induced forces in optomechanics .
properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O14P2/c24-19(35)11-2-1-4-28(6-11)22-17(33)15(31)12(42-22)7-40-45(36,37)44-46(38,39)41-8-13-16(32)18(34)23(43-13)30-10-26-14-20-25-3-5-29(20)9-27-21(14)30/h1-6,9-10,12-13,15-18,22-23,31-34H,7-8H2,(H3-,24,35,36,37,38,39)/t12-,13-,15-,16-,17-,18-,22-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDBQDNBEQHDHK-BSLNIGMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O)O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O)O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O14P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nicotinamide 1,N6-ethenoadenine dinucleotide | |
CAS RN |
38806-38-1 | |
| Record name | Nicotinamide 1,N(6)-ethenoadenine dinucleotide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038806381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicotinamide 1,N6-ethenoadeninedinucleotide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B120421.png)







![[R-(R*,S*)]-3-tert-Butylcarbamoyl-4-oxiranylmethyl-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B120445.png)